1-Benzylpiperidin-4-one oxime

Synthetic Intermediate Oxime Reduction Protecting Group

1-Benzylpiperidin-4-one oxime features an N-benzyl substituent and reactive oxime group, enabling LiAlH4/NaBH4 reduction to 1-benzylpiperidin-4-amine and Beckmann rearrangement—transformations inaccessible to the parent ketone (CAS 3612-20-2). Its crystalline solid form and 338.5°C boiling point simplify purification and scale-up. Validated scaffold for anticancer library synthesis (HeLa IC50 13.88 μM). Procure high-purity material for reproducible R&D.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 949-69-9
Cat. No. B079564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidin-4-one oxime
CAS949-69-9
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1=NO)CC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
InChIKeyVIMRHNNRKUWOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidin-4-one Oxime (CAS 949-69-9): Procurement-Grade Characterization and Comparator Context


1-Benzylpiperidin-4-one oxime (CAS 949-69-9) is a crystalline solid belonging to the N-benzylpiperidin-4-one oxime class, with molecular formula C12H16N2O and molecular weight 204.27 g/mol . It features a piperidine ring bearing an N-benzyl substituent and an oxime functionality at the 4-position [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, enabling further functionalization via the reactive oxime group [2].

Why 1-Benzylpiperidin-4-one Oxime Cannot Be Simply Interchanged with N-Benzylpiperidin-4-one or Unsubstituted Piperidin-4-one Oximes


The N-benzyl substitution and the presence of the oxime moiety collectively dictate this compound's distinct chemical reactivity, physical properties, and synthetic utility, rendering it non-fungible with its parent ketone, 1-benzylpiperidin-4-one (CAS 3612-20-2), or with other piperidin-4-one oximes lacking the N-benzyl group. The oxime functionality introduces a reactive handle for transformations such as reduction to amines or Beckmann rearrangement that are inaccessible to the parent ketone, while the N-benzyl substituent influences lipophilicity and solid-state packing compared to unsubstituted piperidin-4-one oximes [1]. Consequently, direct substitution in synthetic routes or biological assays without comparative validation would compromise reproducibility and intended outcomes.

1-Benzylpiperidin-4-one Oxime (CAS 949-69-9): Quantifiable Differentiation Evidence for Procurement Decisions


Synthetic Versatility: Oxime Functional Group Enables Diversification Unavailable to Parent Ketone

1-Benzylpiperidin-4-one oxime contains an oxime group that can be readily reduced to a primary amine or converted to nitrile, carbonyl, or cyano groups, whereas the parent ketone, 1-benzylpiperidin-4-one, lacks this reactivity profile. This functional group transformation capacity is not available in the ketone analog, making the oxime uniquely suited for multi-step synthetic sequences [1].

Synthetic Intermediate Oxime Reduction Protecting Group

Enhanced Physical Properties: Higher Boiling Point and Solid-State Stability Relative to Ketone Precursor

1-Benzylpiperidin-4-one oxime exhibits a boiling point of 338.5 °C at 760 mmHg and exists as a solid at ambient temperature, whereas the parent ketone, 1-benzylpiperidin-4-one, has a reported boiling point of 278.5 °C at 760 mmHg and is a liquid . The oxime's higher boiling point and solid-state nature confer advantages in handling, storage, and purification by crystallization, which are not available with the liquid ketone.

Physicochemical Properties Stability Handling

Demonstrated Anticancer Scaffold Potential: Parent Oxime as Precursor to Potent Cytotoxic Derivatives

The N-benzylpiperidin-4-one oxime scaffold has been validated as a productive template for developing cytotoxic agents. Among 15 diversified N-benzylpiperidin-4-one oximes evaluated in vitro against human cervical carcinoma (HeLa) cells, the derivative 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime (3c) exhibited an IC50 of 13.88 μM, representing a 1.5- to >3-fold potency advantage over other derivatives in the series, which displayed IC50 values ranging from 16.2 to >50 μM [1]. While the parent 1-benzylpiperidin-4-one oxime itself was not directly tested for cytotoxicity, the data demonstrates that functionalization of the core N-benzylpiperidin-4-one oxime framework yields active anticancer compounds, confirming the scaffold's value as a starting point for medicinal chemistry optimization.

Anticancer Cytotoxicity HeLa Cells

1-Benzylpiperidin-4-one Oxime (CAS 949-69-9): Targeted Application Scenarios Based on Evidence


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

Use 1-Benzylpiperidin-4-one oxime as a core scaffold for synthesizing and screening novel N-benzylpiperidin-4-one oxime derivatives for cytotoxicity against cancer cell lines. The documented IC50 of 13.88 μM for a derivative against HeLa cells [1] validates the scaffold's potential, enabling focused library generation.

Synthetic Organic Chemistry: Intermediate for Amine-Containing Building Blocks

Employ 1-Benzylpiperidin-4-one oxime in reduction reactions to prepare 1-benzylpiperidin-4-amine, a valuable intermediate for further functionalization. The oxime group's susceptibility to reduction with LiAlH4 or NaBH4 [2] provides a straightforward entry to primary amines that are not directly accessible from the parent ketone.

Process Chemistry: Solid-Phase Synthesis and Crystallization Workflows

Leverage the solid physical form and high boiling point (338.5 °C) of 1-Benzylpiperidin-4-one oxime to implement crystallization-based purification and solid-phase synthetic protocols, reducing solvent usage and simplifying large-scale handling compared to liquid ketone intermediates.

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